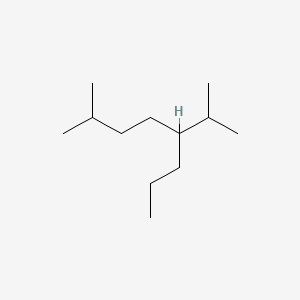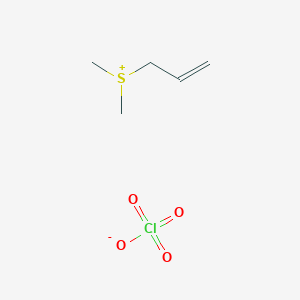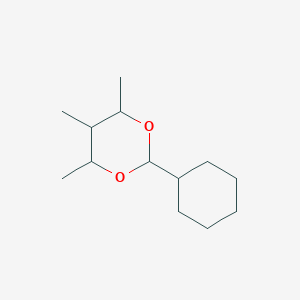
Benzoic acid;2-(2-methylpropoxymethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-(2-methylpropoxymethoxy)ethanol is an organic compound that combines the properties of benzoic acid and an ether-alcohol derivative. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications across different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-(2-methylpropoxymethoxy)ethanol typically involves the esterification of benzoic acid with 2-(2-methylpropoxymethoxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Catalysts such as vanadium pentoxide or manganese acetate may be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-(2-methylpropoxymethoxy)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typical reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid;2-(2-methylpropoxymethoxy)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid;2-(2-methylpropoxymethoxy)ethanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-methoxybenzoic acid: An ester derivative of benzoic acid with similar chemical properties.
2-(2-methylpropoxymethoxy)ethanol: An ether-alcohol compound with unique solubility and reactivity characteristics.
Uniqueness
Benzoic acid;2-(2-methylpropoxymethoxy)ethanol is unique due to its combined properties of benzoic acid and ether-alcohol, allowing it to participate in a broader range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
62254-44-8 |
|---|---|
Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
benzoic acid;2-(2-methylpropoxymethoxy)ethanol |
InChI |
InChI=1S/C7H16O3.C7H6O2/c1-7(2)5-10-6-9-4-3-8;8-7(9)6-4-2-1-3-5-6/h7-8H,3-6H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
QSRBOCYREMAZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCOCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-Fluorophenyl)bicyclo[2.2.1]heptane](/img/structure/B14537363.png)






![1,1'-[Ethoxy(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14537413.png)
silane](/img/structure/B14537421.png)
